4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(2-chloropyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-11-13-6-5-9(15-11)14-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZEQHGXWHKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-chloropyrimidine with 4-aminobenzoic acid under specific conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts or alternative solvents .
Chemical Reactions Analysis
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in treating cancer and other diseases:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This inhibition can affect cellular processes critical for tumor growth and survival:
- Cholinesterase Inhibition : It has shown potential as an inhibitor of cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .
Biological Studies
This compound is being investigated for its broader biological activities, including:
- Antimicrobial Properties : Its derivatives have demonstrated antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents .
Drug Development
The compound's structure allows it to interact with various biological targets, making it a valuable scaffold for drug development:
- Kinase Modulation : It modulates the activity of protein kinases, which are crucial in regulating cell growth and differentiation. This modulation is particularly relevant in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Table 1: Structural Analogs and Their Modifications
Modifications on the Benzoic Acid Moiety
Table 2: Derivatives with Altered Acid Groups
Solubility and Acidity
- Chlorine vs. Cyanophenyl: The electron-withdrawing Cl in the target compound lowers the pKa of the benzoic acid (~2.5–3.0) compared to nitrile-containing analogs (e.g., 3-cyanophenyl derivative), which may exhibit slightly higher solubility in aqueous buffers .
- Ester Derivatives : Ethyl ester analogs (e.g., ) show reduced solubility in water but improved cell membrane permeability .
Biological Activity
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety substituted with a chloropyrimidine group. The molecular formula is CHClNO, and its IUPAC name is 4-(2-chloropyrimidin-4-ylamino)benzoic acid. The presence of both the benzoic acid and chloropyrimidine functionalities contributes to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzoic acid derivatives, including this compound. This compound has shown effectiveness against various bacterial strains. For instance, it has been noted for its action against Staphylococcus aureus and Escherichia coli, suggesting a potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cultures .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown inhibitory effects on angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This property suggests potential applications in treating hypertension and related cardiovascular conditions .
Study on Antimicrobial Activity
In a recent study, this compound was evaluated alongside other benzoic acid derivatives for their antimicrobial efficacy. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which was comparable to standard antibiotics.
Study on Anticancer Activity
Another significant study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed an IC value of 15 µM against MCF-7 cells, indicating potent anticancer activity. Flow cytometry analysis confirmed that treatment with this compound led to increased apoptosis rates in these cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. For example, its interaction with ACE suggests that it may influence renin-angiotensin signaling pathways critical for cardiovascular health .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | ACE Inhibition |
|---|---|---|---|
| 4-(Chlorophenyl)-2-methylphenol | Moderate | Low | No |
| 3-(2-Chloropyrimidin-4-yl)phenol | High | Moderate | Yes |
| This compound | High | High | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
